molecular formula C25H20N4O4 B11002798 N-[4-(acetylamino)phenyl]-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide

N-[4-(acetylamino)phenyl]-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide

Cat. No.: B11002798
M. Wt: 440.4 g/mol
InChI Key: VYPGKZXQEUYUTI-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide is a complex organic compound with the following chemical formula:

C13H13N3O4S2\text{C}_{13}\text{H}_{13}\text{N}_3\text{O}_4\text{S}_2C13​H13​N3​O4​S2​

. It contains a fused quinazolinone ring system and an acetylamino group.

Preparation Methods

Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common route includes the following key reactions:

    Condensation Reaction: The starting materials, typically aniline and an appropriate aldehyde or ketone, undergo condensation to form the quinazolinone ring system.

    Acetylation: The amino group is acetylated using acetic anhydride or acetyl chloride.

    Sulfonation: The sulfonamide group is introduced using a suitable sulfonating agent.

Industrial Production:: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for further optimization and scale-up.

Chemical Reactions Analysis

Reactions::

Common Reagents and Conditions::

    Condensation: Acidic or basic conditions, often using a Lewis acid catalyst.

    Acetylation: Acetic anhydride or acetyl chloride in the presence of a base.

    Sulfonation: Sulfuric acid or chlorosulfonic acid.

Major Products:: The major product is the target compound itself, N-[4-(acetylamino)phenyl]-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide.

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: It may exhibit pharmacological properties due to its structural features. Further research is needed to explore its potential as a drug candidate.

    Chemical Biology: Researchers study its interactions with biological macromolecules.

    Materials Science: Its unique structure could inspire novel materials.

Mechanism of Action

The exact mechanism remains elusive, but potential molecular targets and pathways should be investigated. It might interact with enzymes, receptors, or cellular signaling pathways.

Comparison with Similar Compounds

While no direct analogs are mentioned, comparative studies with structurally related compounds can highlight its distinct features.

Properties

Molecular Formula

C25H20N4O4

Molecular Weight

440.4 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)acetamide

InChI

InChI=1S/C25H20N4O4/c1-15(30)26-16-10-12-17(13-11-16)27-22(31)14-28-23-18-6-2-3-7-19(18)25(33)29(23)21-9-5-4-8-20(21)24(28)32/h2-13,23H,14H2,1H3,(H,26,30)(H,27,31)

InChI Key

VYPGKZXQEUYUTI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C3C4=CC=CC=C4C(=O)N3C5=CC=CC=C5C2=O

Origin of Product

United States

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